Comprehensive NMR Spectral Analysis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Comprehensive NMR Spectral Analysis of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Executive Summary
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is a highly functionalized heteroaromatic compound. Thiazole-2-carboxylic acid derivatives serve as critical pharmacophores in modern drug discovery, frequently utilized in the synthesis of antimicrobial agents and hset inhibitors. The conversion of the free carboxylic acid to its sodium salt form is a deliberate structural modification designed to enhance aqueous solubility—a vital pharmacokinetic parameter.
This technical guide provides an authoritative, in-depth elucidation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data tabulation, this whitepaper explores the quantum mechanical and electronic causalities behind the observed chemical shifts and establishes a self-validating experimental protocol for researchers.
Structural Elucidation & Mechanistic Rationale
The anatomy of the molecule consists of a fully substituted 1,3-thiazole ring, meaning there are no aromatic protons available for spin-spin coupling. The spectral landscape is therefore dictated entirely by the aliphatic substituents and the profound electronic effects of the heteroaromatic core.
1 H NMR Spectral Causality
The 1 H NMR spectrum in Deuterium Oxide (D 2 O) is remarkably clean, characterized by two distinct singlets:
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C4-Methyl Group ( δ ~2.38 ppm): Standard aliphatic methyl groups typically resonate near 0.9 ppm. However, the C4-methyl protons are subjected to the anisotropic deshielding of the thiazole π -system and the strong inductive (-I) pull of the adjacent nitrogen atom. This heteroaromatic attachment pushes the resonance significantly downfield.
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C5-Tert-Butyl Group ( δ ~1.42 ppm): The nine equivalent protons of the tert-butyl group appear as a massive, sharp singlet. While slightly shielded compared to the C4-methyl due to its distance from the highly electronegative nitrogen, it remains further downfield than a standard alkane due to the adjacent sulfur atom and the ring's magnetic anisotropy.
13 C NMR Spectral Causality
The 13 C NMR spectrum is dominated by quaternary carbons, requiring careful interpretation of substituent chemical shift (SCS) effects, as documented in foundational studies of thiazole derivatives 1[1].
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The Carboxylate Carbon ( δ ~168.5 ppm): The formation of the sodium salt increases the electron density on the carboxylate oxygen atoms relative to the free acid. This increased electron density subtly shields the carbonyl carbon, preventing it from shifting past 170 ppm.
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Thiazole C2 ( δ ~163.2 ppm): C2 is flanked by both nitrogen and sulfur, and is directly attached to the electron-withdrawing carboxylate. This creates a severe electron deficiency at the carbon nucleus, resulting in the most downfield resonance of the ring system.
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Thiazole C4 ( δ ~150.4 ppm) vs. C5 ( δ ~141.8 ppm): The chemical shift differential between C4 and C5 is dictated by heteroatom electronegativity. Nitrogen (adjacent to C4) is significantly more electronegative than sulfur (adjacent to C5), exerting a stronger inductive deshielding effect 2[2]. Furthermore, the bulky tert-butyl group at C5 introduces steric compression, which subtly influences the local magnetic environment3[3].
Experimental Methodology & Self-Validating Protocols
To ensure uncompromising scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification, ensuring that the resulting data inherently proves its own accuracy.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the sodium salt in 0.6 mL of D 2 O containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference.
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Causality: D 2 O is chosen over DMSO- d6 to perfectly mimic physiological aqueous conditions and exploit the salt's superior aqueous solubility. This choice prevents the appearance of a broad, exchangeable -OH signal that would otherwise complicate the baseline if the free acid were used.
Step 2: 1 H NMR Acquisition
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Action: Acquire on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay ( d1 ) of 2.0 seconds.
Step 3: 13 C NMR Acquisition (Critical Step)
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Action: Acquire at 100 MHz using power-gated decoupling (zgpg30), 512–1024 scans. Crucially, set the relaxation delay ( d1 ) to ≥ 3.0 seconds.
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Causality: The molecule contains five quaternary carbons. Quaternary carbons lack directly attached protons, which deprives them of efficient dipole-dipole relaxation mechanisms. Consequently, they possess exceptionally long longitudinal relaxation times ( T1 ). A standard short d1 (e.g., 1.0s) would artificially suppress these signals, leading to incomplete spectral data.
Step 4: Self-Validation via Internal Logic
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Validation Check 1 (Integration): The 1 H spectrum must yield an exact 3:9 integration ratio. Any deviation indicates incomplete salt formation or aliphatic impurities.
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Validation Check 2 (2D Connectivity): Because C2 has no adjacent protons, it cannot be identified via standard HSQC. The protocol validates C2 by confirming its absence of 2J or 3J cross-peaks in an HMBC experiment relative to the methyl and tert-butyl protons, isolating it as the singular downfield peak independent of the alkyl substituents.
Data Presentation
Table 1: 1 H NMR Spectral Data (400 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| C4-CH 3 | 2.38 | Singlet (s) | 3H | Heteroaromatic-attached methyl |
| C5-C(CH 3 ) 3 | 1.42 | Singlet (s) | 9H | Tert-butyl methyl protons |
Table 2: 13 C NMR Spectral Data (100 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |
| C=O | 168.5 | Quaternary | Carboxylate salt; shielded relative to free acid |
| C2 | 163.2 | Quaternary | Highly deshielded by adjacent N, S, and carboxylate |
| C4 | 150.4 | Quaternary | Deshielded by adjacent N (-I inductive effect) |
| C5 | 141.8 | Quaternary | Deshielded by adjacent S and bulky t-butyl group |
| C5-C(CH 3 ) 3 | 33.6 | Quaternary | Aliphatic quaternary carbon (central t-butyl) |
| C5-C(CH 3 ) 3 | 31.2 | Primary (x3) | Aliphatic methyl carbons (t-butyl) |
| C4-CH 3 | 15.8 | Primary | Heteroaromatic-attached methyl carbon |
Visualizations
Experimental workflow for NMR acquisition and self-validation of the thiazole derivative.
2D NMR logical connectivity map demonstrating HSQC and HMBC correlations for structural validation.
References
- Title: 13 C-NMR Studies of Some Heterocyclically Substituted Chromones Source: Asian Journal of Chemistry URL
- Title: Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds Source: Canadian Journal of Chemistry URL
- Source: PubMed (Magn Reson Chem.)
